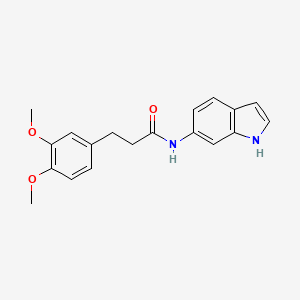
3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide is an organic compound that features both an indole and a dimethoxyphenyl group. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Propanamide Linkage: The final step involves the formation of the amide bond, which can be achieved through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and phenyl groups can interact with various enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-yl)propanamide: Similar structure but with the indole group at a different position.
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-5-yl)propanamide: Another positional isomer.
3-(3,4-Dimethoxyphenyl)-N-(1H-indol-7-yl)propanamide: Yet another positional isomer.
Uniqueness
The specific positioning of the indole and dimethoxyphenyl groups in 3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide may confer unique biological activities or chemical reactivity compared to its isomers. This uniqueness can be crucial in drug design and development, where small changes in structure can lead to significant differences in activity and selectivity.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-17-7-3-13(11-18(17)24-2)4-8-19(22)21-15-6-5-14-9-10-20-16(14)12-15/h3,5-7,9-12,20H,4,8H2,1-2H3,(H,21,22) |
InChI Key |
OKMIKFKVOVQWBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C=CN3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















